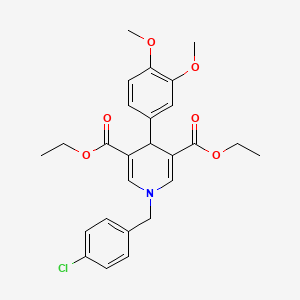
2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime, also known as PPD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPD is a heterocyclic compound that contains two nitrogen atoms and two oxygen atoms. The compound has a molecular weight of 267.29 g/mol and a melting point of 245-247°C.
Wirkmechanismus
The mechanism of action of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of key enzymes involved in various cellular processes. For example, 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has been shown to inhibit xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting xanthine oxidase, 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime may help to reduce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has also been shown to possess anti-inflammatory and anti-oxidant properties, which may help to reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has several advantages for use in scientific research. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is also stable under a wide range of experimental conditions, making it suitable for use in a variety of assays. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime. One area of interest is the development of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime in humans, as well as its potential interactions with other drugs.
Synthesemethoden
2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime can be synthesized through a multistep process that involves the reaction of 2-phenyl-1,2,3-benzotriazole-4,7-dione with hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has been extensively studied for its potential applications in scientific research. The compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has also been shown to exhibit potent inhibitory effects on a variety of enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase.
Eigenschaften
IUPAC Name |
(NZ)-N-[(7E)-7-hydroxyimino-2-phenyl-5,6-dihydrobenzotriazol-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c18-15-9-6-7-10(16-19)12-11(9)13-17(14-12)8-4-2-1-3-5-8/h1-5,18-19H,6-7H2/b15-9-,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAEHNPPOOFBE-CKOAPEAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=NN(N=C2C1=NO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C(=N/O)/C2=NN(N=C2/C1=N/O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)
![1-{2-[(cyclooctylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6051435.png)


![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6051459.png)

![4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid](/img/structure/B6051480.png)
![7-(2,3-difluorobenzyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6051488.png)
![2-(1-(2,2-dimethylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051491.png)
![ethyl 5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6051505.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051510.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6051523.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)